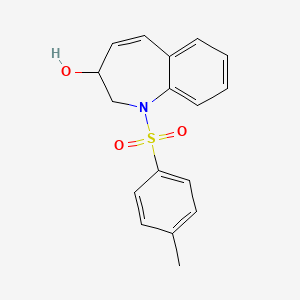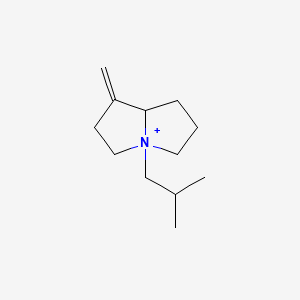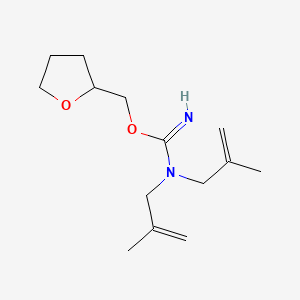
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is a chemical compound with a complex structure that includes a tetrahydrofuran ring and an imidocarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate typically involves the reaction of tetrahydro-2-furanylmethylamine with N,N-bis(2-methyl-2-propenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The imidocarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and are often carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Di(2-Tetrahydrofurylmethyl)amine
- Amine, difurfuryl, octahydro-
- Amine, bis(2-tetrahydrofurfuryl)
Uniqueness
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is unique due to its specific combination of a tetrahydrofuran ring and an imidocarbamate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93896-71-0 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl N,N-bis(2-methylprop-2-enyl)carbamimidate |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)8-16(9-12(3)4)14(15)18-10-13-6-5-7-17-13/h13,15H,1,3,5-10H2,2,4H3 |
Clave InChI |
IHQKLPHKVUQNON-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN(CC(=C)C)C(=N)OCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
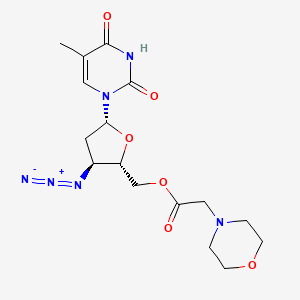
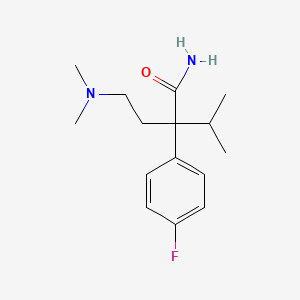
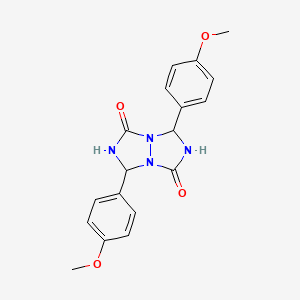
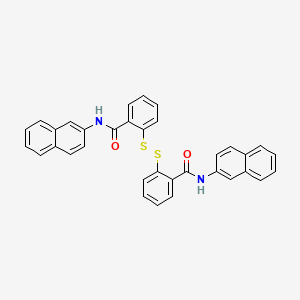

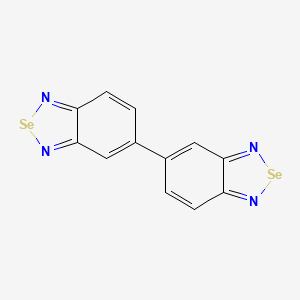
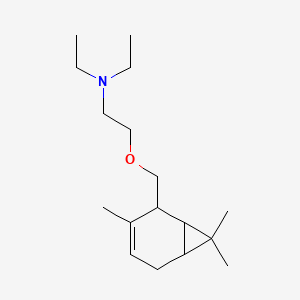
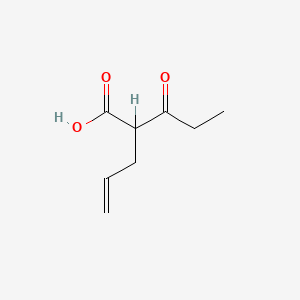
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
